Methyl 2-bromo-5-iodo-4-methylbenzoate
Overview
Description
“Methyl 2-bromo-5-iodo-4-methylbenzoate” is a chemical compound with the IUPAC name “methyl 2-bromo-4-iodobenzoate”. It has a molecular weight of 340.94 . The compound is typically stored in a dark place at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 2-bromo-5-iodo-4-methylbenzoate” is1S/C8H6BrIO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3
. This code provides a detailed description of the molecule’s structure, including the positions of the bromine and iodine atoms on the benzene ring and the ester group attached to the ring. Physical And Chemical Properties Analysis
“Methyl 2-bromo-5-iodo-4-methylbenzoate” is a solid at room temperature . Unfortunately, the sources I found do not provide more detailed physical or chemical properties such as melting point, boiling point, or density.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis in Calichemicin Antibiotics : Methyl 2-bromo-5-iodo-4-methylbenzoate is synthesized as a part of the polysubstituted aromatic carboxylic acids found in calichemicin antibiotics, demonstrating its relevance in the synthesis of complex antibiotic structures (Laak & Scharf, 1989).
Antifungal Properties : Ester derivatives of similar compounds show significant antifungal activity, suggesting potential applications in agricultural fungicides or medical antifungal treatments (Lehtonen, Summers, & Carter, 1972).
Thermodynamics and Solubility Analysis : Investigations into the thermodynamics and solubility of similar halogenbenzoic acids provide insights into their potential pharmaceutical applications, particularly in drug solubility and stability studies (Zherikova et al., 2016).
Pharmacological and Chemical Properties
Inhibition of Thymidylate Synthase : Key intermediates related to methyl 2-bromo-5-iodo-4-methylbenzoate are used in the synthesis of anti-cancer drugs, indicating its potential role in cancer therapy (Sheng-li, 2004).
Vapor Pressures and Phase Interactions : Studies on vapor pressures and interactions in different phases of similar compounds inform the material science and environmental impact of these chemicals (Verevkin et al., 2015).
Other Applications
Synthetic Routes for Molecular Fragments : Utilization in the synthesis of specific molecular fragments, such as those related to sleep-wake regulation drugs, showcases its importance in specialized pharmaceutical synthesis (Liu, Zhao, Yu, & Liu, 2020).
Potential Anticancer Activity : Some derivatives, synthesized using methyl 2-bromo-5-iodo-4-methylbenzoate, display promising anticancer activity, particularly against lung cancer cells (Zhou et al., 2020).
Safety And Hazards
This compound is associated with several hazard statements: H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
methyl 2-bromo-5-iodo-4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALXPDMDZZAHDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-5-iodo-4-methylbenzoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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